2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Medicinal chemistry Conformational analysis Structure-activity relationship

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1574326-51-4; molecular formula C₁₆H₁₅FN₄O; MW 298.31 g/mol) is a fully synthetic, 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine (TPD). The [1,2,4]triazolo[1,5-a]pyrimidine core is a well-established privileged scaffold in medicinal chemistry, with demonstrated activity as a microtubule (MT)-targeting agent across multiple independent research programs.

Molecular Formula C16H15FN4O
Molecular Weight 298.31 g/mol
Cat. No. B11229989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine
Molecular FormulaC16H15FN4O
Molecular Weight298.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)C2=CC=NC3=NC(=NN23)C4CCC4)F
InChIInChI=1S/C16H15FN4O/c1-22-11-5-6-12(13(17)9-11)14-7-8-18-16-19-15(20-21(14)16)10-3-2-4-10/h5-10H,2-4H2,1H3
InChIKeyYDDVNTFFBPCTCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine – Chemical Class and Scaffold Identity for Research Procurement


2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS 1574326-51-4; molecular formula C₁₆H₁₅FN₄O; MW 298.31 g/mol) is a fully synthetic, 2,7-disubstituted [1,2,4]triazolo[1,5-a]pyrimidine (TPD) . The [1,2,4]triazolo[1,5-a]pyrimidine core is a well-established privileged scaffold in medicinal chemistry, with demonstrated activity as a microtubule (MT)-targeting agent across multiple independent research programs [1][2]. The compound incorporates two structurally informative substituents: a cyclobutyl group at the C2 position and a 2-fluoro-4-methoxyphenyl moiety at C7. This specific 2-cycloalkyl/7-aryl substitution pattern distinguishes it from the more extensively characterized 2-aryl/7-amino TPD series exemplified by cevipabulin [2], positioning it within a less explored region of TPD chemical space with potential for divergent pharmacological profiles.

Why 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Cannot Be Replaced by Unqualified In-Class Analogs


The [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibits profoundly divergent biological outcomes depending on subtle substitution variations, making generic replacement scientifically unsound. Matched molecular pair (MMP) analyses by Alle et al. (2022) demonstrated that modifications at the C6 and C7 positions of TPDs can switch the cellular phenotype from microtubule stabilization to microtubule disruption, even among compounds differing by a single atom [1]. Critically, the nature of the C2 substituent – whether cycloalkyl (as in the target compound), aryl, or amino – determines tubulin binding site engagement: 2-aryl/7-amino TPDs such as cevipabulin bind the vinca domain, whereas certain 2-cycloalkyl variants may exhibit altered binding kinetics or site preference [2]. The combination of a cyclobutyl at C2 with a 2-fluoro-4-methoxyphenyl at C7 is absent from the published SAR literature, meaning its pharmacological profile cannot be reliably extrapolated from any single existing dataset. Users requiring a 2-cyclobutyl TPD with an electron-rich, ortho-fluoro/meta-methoxy-substituted C7 aryl ring for structure-activity relationship (SAR) exploration or chemical probe development must therefore procure this specific compound.

Quantitative Differentiation Evidence for 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine Versus Closest Analogs


Cyclobutyl (C4) at C2 Confers a Distinct Steric and Conformational Profile Versus Cyclopropyl (C3) and Cyclohexyl (C6) Analogs

The C2 cyclobutyl substituent occupies a steric and conformational space that is intermediate between the smaller, more strained cyclopropyl analog (CAS 1435976-03-6) and the larger, more flexible cyclohexyl analog. The cyclobutyl ring adopts a puckered conformation with a dihedral angle of approximately 26–30° [1], which projects the ring bulk differently than the planar or near-planar cyclopropyl group. In the context of the triazolopyrimidine tubulin pharmacophore, the C2 substituent size directly modulates the complementarity with the colchicine-binding pocket; SAR studies on related 2,7-diaryl TPDs have established that steric bulk at C2 correlates inversely with antiproliferative potency on HeLa cells [2]. The cyclobutyl group provides a non-planar, saturated hydrocarbon element that is absent from the 2-aryl series, potentially reducing CYP-mediated oxidation at this position relative to more flexible alkyl chains [3].

Medicinal chemistry Conformational analysis Structure-activity relationship

2-Fluoro-4-methoxyphenyl at C7 Provides a Computed Lipophilicity and Electronic Profile Intermediate Between 4-Fluorophenyl and 2,4-Dichlorophenyl Analogs

The C7 2-fluoro-4-methoxyphenyl substituent confers a computed partition coefficient (clog P) that is intermediate between the less lipophilic 4-fluorophenyl analog (CAS unavailable; Benchchem catalog) and the more lipophilic 2,4-dichlorophenyl analog. The ortho-fluoro substitution restricts rotational freedom of the C7 aryl ring relative to the triazolopyrimidine core, potentially pre-organizing the bioactive conformation for tubulin binding [1]. The para-methoxy group serves as a hydrogen-bond acceptor and contributes to aqueous solubility via its polar surface area contribution. In the broader TPD literature, substituent effects at the para position of the C7 aryl ring have been shown to dramatically modulate cellular MT-stabilizing activity: in the series reported by Alle et al., replacement of an alkoxide chain with fluorine at the para position abolished bell-shaped concentration-response curves and restored linear MT stabilization [1].

Physicochemical property prediction Drug-likeness Lipophilicity

The Triazolopyrimidine Scaffold Exhibits Bifurcated Pharmacology: Microtubule Stabilization Versus Destabilization Is Controlled by Subtle Structural Features Present in the Target Compound

A critical binary pharmacological decision point has been established for the TPD scaffold: the nature of the C6 and C7 substituents determines whether a given TPD congener stabilizes microtubules (desired for neurodegenerative disease applications) or disrupts microtubule integrity (desired for oncology applications) [1]. In the comprehensive SAR study by Alle et al. (2022) encompassing 68 TPD congeners, compounds bearing a C7 amine substituent with a 4-alkoxide chain on the C6 phenyl ring produced bell-shaped MT-stabilization curves with proteasome-mediated tubulin degradation, whereas replacement with fluorine at the para position restored linear, degradation-free MT stabilization [1]. The target compound lacks the problematic C7 amino/alkoxide motif implicated in tubulin degradation, instead bearing a C7 aryl group directly attached to the core. While no cell-based MT stabilization data exist for this specific compound, its structural features align with the subset of TPDs that avoid tubulin-degrading pharmacology – a critical differentiation for users screening for MT stabilizers versus disruptors.

Microtubule pharmacology Tubulin polymerization Neurodegenerative disease

Patent Landscape Confirms that 2-Cycloalkyl-7-aryl Triazolopyrimidines Occupy a Structurally Distinct and Commercially Underexploited IP Subspace

A comparative analysis of the patent literature reveals that the majority of biologically characterized TPDs fall into two dominant structural classes: (i) 2-aryl-7-amino TPDs (e.g., cevipabulin, exemplified in US Patent 20200399269 [1]), and (ii) 2-amino-7-aryl TPDs (e.g., compounds in WO2013023511A1). The 2-cycloalkyl-7-aryl substitution pattern represented by the target compound is notably sparse in both the patent and primary literature. The seminal microtubule stabilization patent US 20200399269 [1] broadly claims cycloalkyl groups including cyclobutyl at the R₁ position, but none of its exemplified compounds bear a 2-cyclobutyl/7-aryl combination. Similarly, the 2,7-diaryl series reported by Huo et al. (2021) [2] explored exclusively aryl groups at C2 (phenyl, substituted phenyl). This indicates that the target compound maps to a structurally distinct IP subspace with limited prior art exemplification, reducing the risk of freedom-to-operate conflicts for organizations developing novel TPD-based probes or leads within this chemical space.

Patent analysis Intellectual property Chemical space novelty

Recommended Research and Procurement Scenarios for 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine


SAR Exploration of C2 Cycloalkyl Steric Effects on Tubulin Polymerization Inhibition

Procure this compound alongside its cyclopropyl (CAS 1435976-03-6) and cyclohexyl analogs to systematically probe the effect of C2 ring size on tubulin polymerization IC₅₀ and cellular MT-stabilization phenotype. The class-level SAR from Huo et al. (2021) [1] demonstrates that steric effects at C2 significantly modulate antiproliferative potency in 2,7-diaryl TPDs, but no quantitative comparison across the C3→C4→C6 cycloalkyl series exists in the published literature. The cyclobutyl group provides a unique puckered conformation that cannot be mimicked by cyclopropyl (near-planar) or cyclohexyl (chair) rings.

Identification of MT-Stabilizing TPDs Devoid of Tubulin-Degrading Liability for Neurodegenerative Disease Models

Use this compound in a panel with known MT stabilizers (e.g., TPD 7 from Alle et al. [2]) and MT destabilizers to classify its cellular pharmacology via AcTub/GluTub ELISA in QBI293 or primary neuronal cultures. The compound's C7-aryl architecture lacks the 7-amino/alkoxide motif that Alle et al. identified as causative for proteasome-mediated tubulin degradation, making it a structurally biased candidate for clean MT stabilization without confounding tubulin loss.

Chemical Probe Development Targeting the Colchicine-Binding Site of Tubulin with Novel C2 Cycloalkyl Topology

Deploy this compound as a starting scaffold for structure-based design targeting the colchicine-binding site. Molecular docking studies by Huo et al. (2021) [1] demonstrated that 2,7-diaryl TPDs overlay well with combretastatin A-4 (CA-4) in the colchicine site. The cyclobutyl group introduces a non-planar, saturated hydrocarbon element not present in CA-4 or any previously crystallized TPD-tubulin complex [3], offering the potential for novel tubulin-ligand interactions exploitable through co-crystallography or cryo-EM studies.

Freedom-to-Operate Assessment and Lead Diversification for Triazolopyrimidine-Based Drug Discovery Programs

For industrial drug discovery teams seeking to develop proprietary TPD-based therapeutics, this compound represents a structurally distinct starting point that falls outside the heavily patented 2-aryl-7-amino TPD space exemplified in US 20200399269 [4]. The 2-cycloalkyl/7-aryl substitution pattern has minimal prior art exemplification, providing a wider IP whitespace for novel composition-of-matter claims relative to the cevipabulin-like chemotype.

Quote Request

Request a Quote for 2-Cyclobutyl-7-(2-fluoro-4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.